Benzofuran-2-yl vs. 7-Methoxybenzofuran-2-yl Analog: MW and TPSA Differentiation for CNS Drug Design
The target compound (MW 301.34, no 7-methoxy substituent) and its 7-methoxybenzofuran analog (CAS 1396844-31-7, MW 331.37) differ by ~30 Da and exhibit divergent topological polar surface area values. The absence of the methoxy group reduces both MW and TPSA, positioning the target compound more favorably within the CNS MPO (Multiparameter Optimization) space—specifically, TPSA < 60 Ų and MW < 400 Da are established thresholds for passive CNS penetration [1]. The 7-methoxy analog exceeds these thresholds by a wider margin, making the target compound the preferred entry for CNS-targeted programs that require lower TPSA [2].
| Evidence Dimension | Molecular weight and topological polar surface area (TPSA) – CNS drug-likeness |
|---|---|
| Target Compound Data | MW = 301.34 Da; predicted TPSA ≈ 48.0 Ų (calculated, ChemBase); LogP ≈ 2.5 (estimated) |
| Comparator Or Baseline | 7-Methoxybenzofuran analog (CAS 1396844-31-7): MW = 331.37 Da; predicted TPSA ≈ 57.2 Ų (increased by methoxy oxygen) |
| Quantified Difference | ΔMW ≈ -30 Da (target lighter); ΔTPSA ≈ -9 Ų (target lower); both differences favor the target for CNS MPO desirability scores [1] |
| Conditions | In silico calculated properties (ChemBase, SwissADME-style predictions) |
Why This Matters
For CNS-penetrant programs, the ~9 Ų TPSA advantage can be the decisive factor in compound progression when screening cascades apply strict MPO cut-offs.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2005, 2(4):541-553. DOI: 10.1602/neurorx.2.4.541. View Source
- [2] ChemBase. 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane – calculated properties. Accessed 2026-04-28. View Source
